molecular formula C11H15NO2 B14069834 1-(2-Amino-6-ethoxyphenyl)propan-2-one

1-(2-Amino-6-ethoxyphenyl)propan-2-one

Cat. No.: B14069834
M. Wt: 193.24 g/mol
InChI Key: MKTMXYRCWJLHGP-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry and Functional Group Analysis

From the perspective of organic chemistry, 1-(2-Amino-6-ethoxyphenyl)propan-2-one is a multifunctional compound. The core of the molecule is a benzene (B151609) ring, which classifies it as an aromatic compound. The substituents on this ring dictate its chemical personality. The key functional groups present are:

A Primary Aromatic Amine (-NH2): The amino group is a powerful activating group in electrophilic aromatic substitution reactions. Its lone pair of electrons can be delocalized into the benzene ring, increasing the electron density, particularly at the ortho and para positions. As a base, it can be protonated to form an ammonium (B1175870) salt.

An Ether (-OCH2CH3): The ethoxy group is also an activating, ortho-, para-directing group due to the lone pairs on the oxygen atom. It is generally stable and less reactive than the amino group.

A Ketone (C=O): The propan-2-one substituent contains a carbonyl group, which is a key site for nucleophilic attack. The carbonyl group is electron-withdrawing and deactivating towards electrophilic aromatic substitution.

The relative positions of these groups are crucial. The amino and ethoxy groups are ortho to each other, which can lead to steric hindrance and potential intramolecular interactions, such as hydrogen bonding.

Overview of Structural Features and Primary Reactivity Considerations

The structure of this compound suggests a rich and complex reactivity profile. The presence of both an electron-donating amino group and an electron-withdrawing keto group on the same molecule creates a push-pull electronic effect.

Primary reactivity considerations include:

Reactions at the Amino Group: The primary amine can undergo acylation, alkylation, and diazotization reactions. N-acylation, for instance, could be a strategy to protect the amino group during other transformations.

Reactions at the Ketone: The carbonyl group is susceptible to nucleophilic addition, reduction to a secondary alcohol, and reactions involving the α-protons (the protons on the carbon adjacent to the carbonyl group), such as enolate formation.

Electrophilic Aromatic Substitution: The combined activating effects of the amino and ethoxy groups would strongly direct incoming electrophiles to the positions ortho and para to them. However, the steric bulk of the existing substituents and the propan-2-one chain would influence the regioselectivity.

Intramolecular Reactions: The proximity of the amino and keto groups could facilitate intramolecular cyclization reactions under certain conditions, potentially leading to the formation of heterocyclic compounds. Aminoketones are known to be valuable precursors in the synthesis of heterocycles like pyrazines and pyrroles. rsc.org The ortho-positioning of the amino and ethoxy groups might also allow for unique chelation with metal ions.

It is important to note that primary and secondary amines can react with ketones, and while aromatic amines are less nucleophilic than aliphatic amines, the possibility of self-condensation exists, especially under acidic or basic conditions. researchgate.net

Synthesis and Formation

One potential approach would involve the Friedel-Crafts acylation of a suitably protected and substituted aniline (B41778) derivative. sigmaaldrich.comorganic-chemistry.org For instance, starting with 3-ethoxyaniline, the amino group would need to be protected, for example, as an acetanilide, to prevent it from reacting with the Lewis acid catalyst and to control its directing effect. The protected aniline could then be acylated with propanoyl chloride or propanoic anhydride (B1165640) in the presence of a Lewis acid like aluminum chloride. Subsequent deprotection of the amino group would yield the target molecule. The regioselectivity of the acylation would be a critical factor to control.

Another conceivable route involves the nitration of an ethoxy-substituted phenylpropanone . For example, 1-(2-ethoxyphenyl)propan-2-one (B1330488) could be synthesized via Friedel-Crafts acylation of ethoxybenzene. Subsequent nitration would likely introduce a nitro group at the positions activated by the ethoxy group. Separation of the desired ortho-nitro isomer, followed by reduction of the nitro group to an amine, would provide the final product. The synthesis of aminoacetophenones from acetophenone (B1666503) often follows a nitration and subsequent reduction pathway. researchgate.net

Chemical Properties

The chemical properties of this compound are dictated by its functional groups.

PropertyDescription
Basicity The primary aromatic amine group confers basic properties to the molecule, allowing it to react with acids to form ammonium salts. The basicity is expected to be lower than that of aliphatic amines due to the delocalization of the nitrogen's lone pair into the aromatic ring.
Acidity The protons on the carbon alpha to the carbonyl group (the methyl group of the propan-2-one moiety) are weakly acidic and can be removed by a strong base to form an enolate.
Reactivity towards Nucleophiles The carbonyl carbon is electrophilic and will react with nucleophiles.
Reactivity towards Electrophiles The aromatic ring is activated by the amino and ethoxy groups and will undergo electrophilic substitution.
Oxidation/Reduction The amino group is susceptible to oxidation. The ketone can be reduced to a secondary alcohol.

Physical Properties

The physical properties of this compound can be estimated by comparison with analogous compounds like substituted acetophenones and anilines.

PropertyEstimated Value/Description
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Appearance Likely a liquid or a low-melting solid at room temperature. Aniline is a liquid, and many substituted acetophenones are liquids or low-melting solids. nih.govspcmc.ac.in
Boiling Point Expected to be relatively high due to its molecular weight and polar functional groups capable of hydrogen bonding (the amino group). The boiling point of acetophenone is 202.4 °C. spcmc.ac.in
Melting Point If solid, likely to be a low-melting solid. The melting point of o-anisidine (B45086) is 6.2 °C. nih.gov
Solubility Expected to have limited solubility in water but good solubility in common organic solvents like ethanol (B145695), ether, and acetone, similar to other aromatic ketones and amines. nih.govspcmc.ac.in
pKa The pKa of the conjugate acid (the ammonium ion) is likely to be in the range of 4-5, typical for aromatic amines.

Analytical Profile

The characterization of this compound would rely on a combination of spectroscopic techniques.

Spectroscopic Data

1H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the different types of protons. The aromatic protons would appear in the downfield region (typically 6.0-8.0 ppm), with their splitting pattern determined by the substitution on the ring. The ethoxy group would show a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The methyl protons of the propan-2-one group would likely appear as a singlet around 2.1-2.6 ppm. The protons of the amino group would give a broad singlet, the chemical shift of which would be concentration-dependent. For comparison, the methyl protons of acetophenone appear at δ 2.6 ppm, and the aromatic protons are in the range of δ 7.4–8.0 ppm. studyraid.com In 2'-methoxyacetophenone, the methoxy (B1213986) protons are at δ 3.91 ppm and the methyl ketone protons are at δ 2.62 ppm. rsc.org

13C NMR Spectroscopy: The carbon NMR spectrum would show a signal for the carbonyl carbon in the highly deshielded region (around 190-210 ppm). cdnsciencepub.com The aromatic carbons would have distinct signals, with those bonded to the amino and ethoxy groups being more shielded. The carbons of the ethoxy and propan-2-one groups would also have characteristic chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to display characteristic absorption bands for its functional groups. A strong absorption around 1680-1700 cm-1 would indicate the C=O stretch of the ketone. The N-H stretching of the primary amine would appear as two bands in the region of 3300-3500 cm-1. C-O stretching of the ether would be observed in the 1000-1300 cm-1 region.

Mass Spectrometry: In mass spectrometry, the molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound. Common fragmentation patterns for ketones include alpha-cleavage (loss of an alkyl group adjacent to the carbonyl) and the McLafferty rearrangement. libretexts.org Amines often undergo alpha-cleavage as a predominant fragmentation mode. miamioh.edu The fragmentation of this compound would likely involve cleavage of the C-C bond between the carbonyl group and the methyl group, as well as fragmentation patterns characteristic of the substituted aniline moiety.

Role in Chemical Research

Given its structure, this compound would be a valuable building block in organic synthesis. Aminoketones are versatile intermediates for the synthesis of a wide range of more complex molecules. rsc.orgnih.gov

Synthesis of Heterocycles: As previously mentioned, the bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry.

Pharmaceutical and Agrochemical Research: The aminoketone scaffold is present in numerous biologically active compounds. rsc.org This molecule could serve as a starting material for the synthesis of novel analogues of existing drugs or agrochemicals.

Material Science: Aromatic amines are often used in the synthesis of polymers and dyes. The specific substitution pattern of this molecule could be exploited to create materials with unique electronic or optical properties.

Comparative Analysis with Structural Isomers, Homologues, and Derivatives

The properties of this compound can be better understood by comparing it with related molecules.

Structural Isomers: Isomers are compounds with the same molecular formula but different arrangements of atoms. Positional isomers, where the substituents are at different positions on the aromatic ring, would exhibit different physical and chemical properties. For example, 1-(4-Amino-3-ethoxyphenyl)propan-2-one would have a different reactivity pattern in electrophilic aromatic substitution and likely different melting and boiling points due to variations in intermolecular forces. docbrown.infolibretexts.org Functional isomers could include molecules where the functional groups are rearranged, such as an N-acylated aminophenol derivative.

Homologues: Homologues are compounds that differ by a repeating unit, such as a -CH2- group. A lower homologue would be 1-(2-Amino-6-methoxyphenyl)propan-2-one, while a higher homologue could be 1-(2-Amino-6-propoxyphenyl)propan-2-one. These would likely have similar chemical properties but show a gradual change in physical properties like boiling point and solubility with increasing chain length.

Derivatives: Derivatives are compounds that can be synthesized from the parent molecule. For example, N-acylation of the amino group would produce an amide derivative. This would significantly alter the chemical properties, such as reducing the basicity of the nitrogen and its activating effect on the aromatic ring. Reduction of the ketone would yield a secondary alcohol derivative, introducing a new chiral center and changing the reactivity profile of the side chain.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

1-(2-amino-6-ethoxyphenyl)propan-2-one

InChI

InChI=1S/C11H15NO2/c1-3-14-11-6-4-5-10(12)9(11)7-8(2)13/h4-6H,3,7,12H2,1-2H3

InChI Key

MKTMXYRCWJLHGP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1CC(=O)C)N

Origin of Product

United States

Chemical Transformations and Reaction Pathways of 1 2 Amino 6 Ethoxyphenyl Propan 2 One

Reactivity of the Ketone Moiety

The ketone group, with its electrophilic carbonyl carbon and acidic α-hydrogens, is a primary site for a variety of chemical reactions.

Reduction Reactions

The ketone functionality of 1-(2-Amino-6-ethoxyphenyl)propan-2-one can be readily reduced to a secondary alcohol, yielding 1-(2-Amino-6-ethoxyphenyl)propan-2-ol. This transformation can be achieved using several common reducing agents. Metal hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are effective for this purpose. Catalytic hydrogenation, employing catalysts like Raney nickel, platinum, or palladium on carbon in the presence of hydrogen gas, also serves as an efficient method for this reduction. researchgate.net The choice of reagent can be influenced by the desired reaction conditions and selectivity.

ReagentProductTypical Conditions
Sodium Borohydride (NaBH₄)1-(2-Amino-6-ethoxyphenyl)propan-2-olMethanol (B129727) or Ethanol (B145695), Room Temp.
Lithium Aluminum Hydride (LiAlH₄)1-(2-Amino-6-ethoxyphenyl)propan-2-olAnhydrous Ether or THF, followed by aqueous workup
H₂ / Raney Nickel1-(2-Amino-6-ethoxyphenyl)propan-2-olEthanol, H₂ atmosphere
H₂ / Pd/C1-(2-Amino-6-ethoxyphenyl)propan-2-olEthanol, H₂ atmosphere

Condensation Reactions (e.g., Imine Formation, Enamine Chemistry)

The carbonyl group is susceptible to nucleophilic attack by amines, leading to condensation products. The reaction with a primary amine (R-NH₂) results in the formation of an imine (a Schiff base), while reaction with a secondary amine (R₂NH) yields an enamine. These reactions are typically catalyzed by a mild acid and involve the elimination of a water molecule. The formation of an enamine from this compound would proceed through the reaction of the ketone with a secondary amine, creating a carbon-carbon double bond adjacent to the nitrogen atom of the attacking amine.

α-Functionalization Reactions

The carbon atoms adjacent to the ketone group (α-carbons) are activated and can be functionalized through the formation of an enol or enolate intermediate.

α-Halogenation: In the presence of an acid and a halogen (Cl₂, Br₂, or I₂), the compound can undergo halogenation at the α-position. libretexts.orgopenstax.org The reaction proceeds through an acid-catalyzed enol intermediate which then attacks the electrophilic halogen. libretexts.org Under acidic conditions, monohalogenation is typically favored. wikipedia.org Conversely, under basic conditions, the reaction proceeds via an enolate, and polyhalogenation can occur because the electronegative halogen further increases the acidity of the remaining α-hydrogens. wikipedia.orgopenochem.org

α-Alkylation: The α-protons can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. youtube.comyoutube.com This enolate can then react with an alkyl halide in an Sₙ2 reaction to introduce an alkyl group at the α-position. youtube.com The use of a bulky base like LDA often favors the formation of the kinetic enolate, leading to alkylation at the less substituted α-carbon (the methyl group in this case). youtube.com

Reactivity of the Amino Group

The primary aromatic amino group is a key nucleophilic center and a precursor for various functional group transformations.

Acylation and Sulfonylation Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes it highly nucleophilic, allowing it to react readily with acylating and sulfonylating agents.

Acylation: Reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base (like pyridine) yields the corresponding N-acylated product, an amide. For instance, acetylation would produce N-(2-ethoxy-6-(2-oxopropyl)phenyl)acetamide.

Sulfonylation: Similarly, the amino group can react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) to form sulfonamides. These reactions are often carried out under basic conditions to neutralize the HCl byproduct. The introduction of a sulfone group can significantly alter the molecule's properties. nih.gov Mild, photoredox-catalyzed methods have also been developed for the sulfonylation of aniline (B41778) derivatives. nih.govrsc.orgresearchgate.net

Reagent ClassExample ReagentProduct Functional Group
Acyl HalideAcetyl chlorideAmide
Acid Anhydride (B1165640)Acetic anhydrideAmide
Sulfonyl Chloridep-Toluenesulfonyl chlorideSulfonamide

Diazotization and Coupling Reactions

Aromatic primary amines are notable for their ability to undergo diazotization. When treated with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C), the amino group is converted into a diazonium salt.

The resulting 2-ethoxy-6-(2-oxopropyl)benzenediazonium chloride is a highly versatile intermediate. The diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer or related reactions. This allows for the introduction of functionalities such as -Cl, -Br, -CN, -OH, and -H onto the aromatic ring.

Furthermore, the diazonium salt can act as an electrophile in electrophilic aromatic substitution reactions with activated aromatic compounds (like phenols or anilines) to form azo compounds, which are often highly colored dyes.

Nucleophilic Substitution Patterns

The primary amino group (-NH₂) of this compound serves as a key nucleophilic center. This functionality allows the molecule to readily engage in reactions with a range of electrophiles. Standard nucleophilic substitution reactions, such as N-alkylation and N-acylation, are anticipated to proceed under appropriate conditions. For instance, treatment with acyl chlorides or anhydrides would yield the corresponding N-acyl derivatives. Similarly, reaction with alkyl halides could lead to the formation of secondary or tertiary amines, although careful control of reaction conditions would be necessary to prevent over-alkylation.

The aromatic ring itself, being electron-rich due to the activating amino and ethoxy groups, can also act as a nucleophile in electrophilic aromatic substitution, a topic detailed further in section 3.3.2.

Transformations Involving the Ethoxy Substituent and Aromatic Ring

Ether Cleavage Reactions

The ethoxy group, an aryl alkyl ether, is susceptible to cleavage under strongly acidic conditions, typically with hydrohalic acids like HBr or HI. wikipedia.orglibretexts.org The reaction mechanism involves the initial protonation of the ether oxygen, converting the ethoxy group into a better leaving group (ethanol). masterorganicchemistry.com Subsequently, a halide ion (e.g., Br⁻ or I⁻) acts as a nucleophile.

Due to the high stability of the phenyl-oxygen bond, the nucleophilic attack occurs at the less sterically hindered ethyl carbon via an SN2 mechanism. libretexts.org This selective cleavage results in the formation of a phenol (B47542) and an alkyl halide. libretexts.org Therefore, treating this compound with excess HI or HBr is expected to yield 1-(2-amino-6-hydroxyphenyl)propan-2-one (B14047464) and the corresponding ethyl halide (iodoethane or bromoethane). Diaryl ethers are generally resistant to this type of acid cleavage. libretexts.org

Reactant Reagent Expected Products Reaction Type
This compoundHBr or HI1-(2-amino-6-hydroxyphenyl)propan-2-one, Ethyl HalideAcid-Catalyzed Ether Cleavage

Electrophilic Aromatic Substitution Patterns

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two strong electron-donating groups: the amino (-NH₂) and ethoxy (-OC₂H₅) substituents. masterorganicchemistry.comrsc.org Both groups are powerful ortho, para-directors. The directing effects of these groups are synergistic, strongly activating the carbon atoms at the C3, C5, and C7 (if C1 is the propan-2-one substituent) positions.

Given that the C1, C2, and C6 positions are substituted, the potential sites for electrophilic attack are C3, C4, and C5. The amino and ethoxy groups strongly activate their para positions. The position para to the amino group (C5) and the position para to the ethoxy group (C3) are expected to be the most nucleophilic and thus the most reactive sites for substitution. The C4 position is meta to both activating groups and would be less favored. Therefore, reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation/acylation are predicted to occur preferentially at the C3 and C5 positions. masterorganicchemistry.comyoutube.com

Substituent Type Directing Effect
-NH₂ActivatingOrtho, Para
-OC₂H₅ActivatingOrtho, Para
-CH₂C(O)CH₃Deactivating (by induction)Ortho, Para

Metal-Catalyzed Coupling Reactions (e.g., C-H Activation, Cross-Coupling)

Modern synthetic chemistry offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds through metal-catalyzed reactions. acs.org The structure of this compound is well-suited for such transformations.

Cross-Coupling Reactions: Following an electrophilic halogenation (as described in 3.3.2) to introduce a halide (Br or I) at the C3 or C5 position, the resulting aryl halide could serve as a substrate in various palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling with boronic acids, the Buchwald-Hartwig amination with amines, and the Sonogashira coupling with terminal alkynes, allowing for the introduction of a wide array of substituents. acs.orgnih.gov

C-H Activation: Direct C-H activation/functionalization presents a more atom-economical approach. nih.gov The amino group can act as a directing group, facilitating the selective activation of an adjacent C-H bond (at the C3 position) by a transition metal catalyst (e.g., palladium, rhodium, or iron). nih.gov This allows for the direct coupling of the C3 position with various partners, such as alkenes (Heck reaction), alkynes, or organometallic reagents, bypassing the need for pre-functionalization of the aromatic ring. nih.govnih.gov

Cyclization and Heterocyclic Annulation Reactions

The presence of an amino group ortho to a ketone side chain makes this compound a valuable precursor for the synthesis of nitrogen-containing heterocycles. nih.govclockss.org

Formation of Nitrogen-Containing Heterocycles

This molecule contains the essential o-aminoaryl ketone framework required for several classic heterocyclic synthesis reactions.

Quinoline (B57606) Synthesis: The Friedländer annulation is a prominent reaction pathway where an o-aminoaryl ketone condenses with a compound containing an α-methylene group adjacent to a carbonyl (e.g., another ketone or an aldehyde) under acid or base catalysis to form a quinoline ring system. clockss.org Reacting this compound with various carbonyl compounds could thus lead to a library of substituted quinoline derivatives.

Indole (B1671886) Synthesis: While not a direct precursor for the Fischer indole synthesis, intramolecular cyclization pathways can be envisioned. For example, conversion of the ketone to a derivative with a suitable leaving group on the terminal methyl carbon, followed by intramolecular nucleophilic attack by the amino group, could potentially form a six-membered ring, which could then rearrange or be further modified.

Benzodiazepine Synthesis: Condensation with a 1,3-dicarbonyl compound or its equivalent could lead to the formation of seven-membered heterocyclic rings, such as benzodiazepines, which are important pharmacophores. The reaction typically involves the formation of an enamine-imine intermediate followed by cyclization. mdpi.com

The versatility of the o-aminoaryl ketone moiety allows for its participation in numerous other cyclization strategies, making this compound a potentially important building block in medicinal and materials chemistry. clockss.orgresearchgate.net

Access to Fused Ring Systems

The chemical scaffold of this compound, featuring a nucleophilic amino group ortho to a ketone functionality, serves as a versatile precursor for the synthesis of various fused heterocyclic ring systems. The strategic positioning of these functional groups allows for intramolecular cyclization reactions, as well as intermolecular condensations followed by cyclization, to construct bicyclic and polycyclic structures. Prominent among these transformations are classical named reactions such as the Friedländer annulation and the Combes synthesis, which provide reliable routes to quinolines and related heterocycles. These reaction pathways are critical in synthetic organic chemistry for building complex molecular architectures from relatively simple starting materials.

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a widely utilized method for the construction of quinoline rings. wikipedia.orgorganicreactions.org The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a carbon adjacent to a carbonyl group). organicreactions.orgorganic-chemistry.org This condensation can be catalyzed by either acids or bases. organic-chemistry.orgjk-sci.com

In the context of this compound, the reaction would proceed by an initial aldol-type condensation between the ketone functionality of the title compound and the α-methylene group of a reaction partner, such as another ketone or an ester. This is followed by an intramolecular cyclization involving the amino group and the newly formed carbonyl, and subsequent dehydration to yield a substituted quinoline. The general mechanism can proceed through two main pathways: an initial aldol (B89426) addition followed by cyclization, or the formation of a Schiff base intermediate followed by an intramolecular aldol reaction and elimination. wikipedia.org

A variety of catalysts, including Brønsted and Lewis acids, have been employed to promote the Friedländer synthesis, with reaction conditions often involving heating the reactants in a suitable solvent like ethanol or dimethylformamide. jk-sci.com

The Combes quinoline synthesis offers another strategic approach to fused ring systems, commencing with an aniline derivative. nih.govwikipedia.org In a hypothetical application related to the title compound, 2-ethoxyaniline (a structural component of this compound) could be reacted with a β-diketone, such as pentane-2,4-dione, under acidic conditions. nih.govnih.gov The reaction is initiated by the formation of a Schiff base, which then undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the electron-rich aromatic ring, followed by dehydration to afford the quinoline product. wikipedia.org

The regioselectivity of the Combes synthesis can be influenced by the nature of the substituents on the aniline ring. For instance, the presence of an electron-donating group, such as the ethoxy group in our case, can direct the cyclization. Studies have shown that methoxy-substituted anilines can influence the formation of specific regioisomers in the Combes reaction. nih.govwikipedia.org

While direct experimental data for the cyclization of this compound is not extensively documented in readily available literature, the established principles of the Friedländer and Combes syntheses provide a strong predictive framework for its reactivity. The following table summarizes plausible transformations based on these well-established reaction pathways with analogous substrates.

Reaction TypeReactant AReactant BCatalyst/ConditionsFused Ring ProductPlausible Yield Range
Friedländer Annulation (Analogous)This compoundCyclohexanoneAcid (e.g., p-TsOH) or Base (e.g., NaOH), HeatAn 8-ethoxy-4-methyl-1,2,3,4-tetrahydroacridine derivativeGood to Excellent
Friedländer Annulation (Analogous)This compoundEthyl acetoacetateAcid (e.g., H₂SO₄) or Base (e.g., NaOEt), HeatAn ethyl 8-ethoxy-4-methylquinoline-2-carboxylate derivativeModerate to Good
Combes Synthesis (Analogous)2-EthoxyanilinePentane-2,4-dioneConc. H₂SO₄, Heat8-Ethoxy-2,4-dimethylquinolineGood

Spectroscopic Data for this compound Not Available in Publicly Accessible Scientific Literature

A comprehensive search for experimental spectroscopic data for the chemical compound this compound has yielded no specific results. Detailed experimental values and spectra required for a thorough analysis according to the requested outline are not present in the surveyed scientific databases and literature.

The requested analysis includes:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and various two-dimensional NMR techniques.

Infrared (IR) and Raman Spectroscopy: Including vibrational mode assignments for key functional groups.

While spectral data for structurally similar compounds—such as 1-(2-aminophenyl)ethanone, various substituted aminopropanones, and other aryl alkyl ketones—are available, this information is not directly applicable for a scientifically accurate characterization of this compound. Extrapolation from related structures would not meet the required standard of accuracy for the specific molecule .

Consequently, the generation of a detailed article focusing solely on the spectroscopic characterization of this compound is not possible at this time due to the absence of foundational experimental data.

Spectroscopic Characterization and Structural Elucidation of 1 2 Amino 6 Ethoxyphenyl Propan 2 One

Infrared (IR) and Raman Spectroscopy

Analysis of Hydrogen Bonding and Molecular Interactions

The molecular structure of 1-(2-Amino-6-ethoxyphenyl)propan-2-one possesses functional groups capable of engaging in significant intermolecular and intramolecular interactions. The primary amine (-NH₂) group serves as a hydrogen bond donor, while the lone pairs on the nitrogen and the oxygen atoms of the ethoxy and carbonyl groups act as hydrogen bond acceptors.

In the solid state, it is anticipated that strong intermolecular hydrogen bonds would be a dominant feature of the crystal packing. The most probable interaction would be N-H···O=C hydrogen bonds, where the amine proton of one molecule interacts with the carbonyl oxygen of a neighboring molecule. This type of interaction often leads to the formation of well-defined supramolecular structures, such as chains or dimers.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and structural features of a compound through analysis of its fragmentation patterns upon ionization.

Molecular Ion Analysis and Fragmentation Pathways

In an electron ionization (EI) mass spectrum, this compound (molar mass: 193.24 g/mol ) would be expected to show a molecular ion peak ([M]⁺˙) at m/z 193. The fragmentation of this molecular ion would likely proceed through several predictable pathways characteristic of α-amino ketones.

A primary and highly favorable fragmentation pathway is the α-cleavage adjacent to the carbonyl group. This involves the cleavage of the bond between the carbonyl carbon and the adjacent methylene (B1212753) carbon, leading to the formation of a stable acylium ion.

α-Cleavage: Loss of a methyl radical (•CH₃) from the molecular ion to form an iminium ion, or more likely, loss of the acetyl group (CH₃CO•) to form a fragment, and cleavage between the carbonyl and the methylene group to form an acylium ion at m/z 43 ([CH₃CO]⁺) and a corresponding radical cation.

Benzylic Cleavage: Cleavage of the C-C bond between the methylene group and the propanone moiety is also highly probable, resulting in a stable benzylic cation.

The presence of the amino group facilitates specific fragmentation pathways, often involving the loss of small neutral molecules. The fragmentation of protonated α-amino acids, for instance, commonly involves the loss of H₂O and CO. nih.gov

Hypothetical Key Fragments in the Mass Spectrum of this compound

m/z (mass-to-charge ratio) Proposed Fragment Ion Fragmentation Pathway
193 [C₁₁H₁₅NO₂]⁺˙ Molecular Ion
150 [C₉H₁₂NO]⁺ Loss of acetyl radical (•COCH₃)
135 [C₈H₉O₂]⁺ Benzylic cleavage with loss of •CH(NH₂)COCH₃
122 [C₇H₈NO]⁺ Rearrangement and loss of ethoxy group

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the unambiguous determination of a molecule's elemental composition. For this compound, HRMS would be used to confirm the molecular formula of the parent ion and its major fragments.

Predicted HRMS Data

Molecular Formula Calculated Exact Mass Fragment Identity
C₁₁H₁₅NO₂ 193.1103 [M]⁺
C₉H₁₂NO 150.0919 [M - COCH₃]⁺
C₈H₉O₂ 137.0597 [M - C₃H₆N]⁺

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single-Crystal X-ray Diffraction Analysis

Hypothetical Crystallographic Data Table

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 12.1
α (°) 90
β (°) 105.5
γ (°) 90
Volume (ų) 1002

| Z (Molecules per unit cell) | 4 |

Conformational Analysis in the Crystalline State

The crystallographic data would allow for a detailed conformational analysis, defining the spatial relationship between different parts of the molecule. Key torsional angles would describe the orientation of the ethoxy group relative to the phenyl ring and the conformation of the propan-2-one side chain. The conformation observed in the crystalline state is the result of a balance between intramolecular steric effects and the stabilizing influence of intermolecular forces within the crystal lattice. It is expected that the side chain would adopt a staggered conformation to minimize steric strain, while the orientation of the ethoxy group would be influenced by potential intramolecular hydrogen bonding with the nearby amino group.

Computational Chemistry and Theoretical Investigations of 1 2 Amino 6 Ethoxyphenyl Propan 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.netsemanticscholar.org It is frequently employed to predict a wide range of molecular properties with a good balance between accuracy and computational cost.

Geometry Optimization and Electronic Structure DeterminationA foundational step in any computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For 1-(2-Amino-6-ethoxyphenyl)propan-2-one, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The output would typically be presented in a table of Cartesian or internal coordinates.

Illustrative Data Table for Optimized Geometry (Hypothetical)

Atom Element X (Å) Y (Å) Z (Å)
C1 Carbon 1.452 -0.732 0.001
C2 Carbon 2.891 -0.554 -0.001
... ... ... ... ...
N1 Nitrogen -1.987 1.115 0.003
O1 Oxygen -0.876 -1.765 0.002

Note: This table is for illustrative purposes only and does not represent actual calculated data for the compound.

Non-Linear Optical (NLO) Property PredictionsComputational methods can predict the non-linear optical (NLO) properties of a molecule, which are important for applications in photonics and telecommunications.rsc.orgdtic.milCalculations would determine properties like the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β).researchgate.netresearchgate.netMolecules with large hyperpolarizability values are of interest for NLO materials.

Illustrative Data Table for NLO Properties (Hypothetical)

Property Calculated Value Units
Dipole Moment (μ) 3.45 Debye
Mean Polarizability (α) 25.81 x 10⁻²⁴ esu

Note: This table is for illustrative purposes only and does not represent actual calculated data for the compound.

Molecular Orbital Theory and Electron Density Analysis

This area of analysis focuses on the distribution of electrons within the molecule, which governs its chemical reactivity.

Frontier Molecular Orbital (FMO) AnalysisFrontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity.youtube.comyoutube.comIt focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).rsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A small energy gap generally indicates a molecule that is more reactive and easily polarizable, while a large gap suggests high stability. researchgate.net Analysis for this compound would involve visualizing these orbitals to see where the electron density is concentrated and calculating their energy levels to predict the molecule's reactivity and electronic transitions.

Illustrative Data Table for FMO Analysis (Hypothetical)

Parameter Energy (eV)
HOMO Energy -5.89
LUMO Energy -1.24

Note: This table is for illustrative purposes only and does not represent actual calculated data for the compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized framework that aligns with classical Lewis structures. wikipedia.orgq-chem.com This analysis provides insights into electron density distribution, atomic charges, hybridization, and intramolecular delocalization effects, such as hyperconjugation. nih.gov

For this compound, NBO analysis would reveal the electronic structure in detail. The analysis partitions the wave function into orbitals representing core electrons, lone pairs, and bonds. A key aspect of NBO is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions represent electron delocalization from filled "donor" NBOs (like lone pairs or bonds) to empty "acceptor" NBOs (typically antibonding orbitals), which stabilizes the molecule.

In the case of this compound, significant stabilizing interactions are anticipated:

Delocalization from Nitrogen Lone Pair: The lone pair on the amino nitrogen (n(N)) is expected to be a strong electron donor. A significant delocalization would occur from this lone pair into the antibonding π* orbitals of the adjacent C-C bonds in the phenyl ring. This interaction contributes to the resonance stabilization of the aromatic system and imparts partial double-bond character to the C-N bond.

Delocalization from Oxygen Lone Pairs: The two lone pairs on the ethoxy oxygen atom (n(O)) and the carbonyl oxygen (n(O)) would also participate in hyperconjugative interactions. The ethoxy oxygen's lone pairs can delocalize into the antibonding σ* orbitals of adjacent C-C and C-O bonds. The carbonyl oxygen's lone pairs will interact with the antibonding σ* orbitals of the adjacent C-C bonds of the propanone moiety.

Aromatic Ring Interactions: Within the phenyl ring, delocalization from the π(C-C) bonding orbitals to the corresponding π*(C-C) antibonding orbitals is characteristic of aromaticity and would be quantified by NBO analysis.

The calculated natural atomic charges would likely show a negative charge on the nitrogen and oxygen atoms due to their high electronegativity, and positive charges on the hydrogen atoms of the amino group. The carbonyl carbon would exhibit a significant positive charge, reflecting its electrophilic character.

Illustrative NBO Analysis Data

The following table presents hypothetical but chemically plausible data from an NBO analysis of this compound, illustrating the key donor-acceptor interactions.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Description
n(N)π(Carom-Carom)45.5Strong delocalization of N lone pair into the aromatic ring
n1(Oethoxy)σ(Carom-Oethoxy)5.8Hyperconjugation from ethoxy oxygen lone pair
n2(Ocarbonyl)σ(Cketo-Cmethyl)2.5Hyperconjugation from carbonyl oxygen lone pair
π(Carom-Carom)π(Carom-Carom)20.1Intramolecular resonance stabilization within the phenyl ring
σ(C-Hmethyl)σ*(Cketo-Carom)1.2Weak C-H to C-C hyperconjugation

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive behavior of a molecule. researchgate.netimist.ma It calculates the electrostatic potential at the surface of a molecule, which is determined by the distribution of electrons and nuclei. The resulting map is color-coded to identify regions of varying electron density. imist.marsc.org

Red/Yellow: Regions of negative potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms.

Blue: Regions of positive potential, indicating electron-deficient areas. These sites are susceptible to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would highlight several key reactive features:

The most intense region of negative potential (red) would be located around the carbonyl oxygen atom of the propan-2-one group, due to its high electronegativity and accessible lone pairs. The nitrogen atom of the amino group and the oxygen of the ethoxy group would also show significant negative potential, making them potential sites for electrophilic interaction or hydrogen bonding. researchgate.net

The most intense regions of positive potential (blue) would be centered on the hydrogen atoms of the amino group (-NH₂). These hydrogens are acidic and represent the primary sites for hydrogen bond donation.

The aromatic ring would exhibit a mixed potential. The π-electron cloud would create a region of slight negative potential above and below the plane of the ring, while the ring carbons and hydrogens would show intermediate potentials. The carbonyl carbon atom would be a site of positive potential, indicating its electrophilic nature, though it is sterically shielded.

Illustrative MEP Data

This table shows representative hypothetical MEP values for key regions of the molecule.

Molecular RegionAtom/GroupMEP Value (kJ/mol)Implication
Vmax (Most Positive)Amino Group Hydrogens (-NH₂)+150Strong hydrogen bond donor site; susceptible to nucleophiles
Vmin (Most Negative)Carbonyl Oxygen (C=O)-230Strongest site for electrophilic attack; hydrogen bond acceptor
Vmin (Secondary Negative)Amino Nitrogen (-NH₂)-125Nucleophilic center; hydrogen bond acceptor
Vmin (Tertiary Negative)Ethoxy Oxygen (-OCH₂CH₃)-110Weaker nucleophilic center; hydrogen bond acceptor
Aromatic Ring Faceπ-system-40Region of π-electron density attractive to electrophiles

Reduced Density Gradient (RDG) and Electron Localization Function (ELF) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique based on the electron density (ρ) and its gradient (∇ρ). It is particularly effective for identifying and visualizing non-covalent interactions (NCIs) in real space. researchgate.netprotheragen.ai The RDG is plotted against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. This plot reveals:

Strong Attractive Interactions (e.g., Hydrogen Bonds): Appear as spikes in the negative value region of sign(λ₂)ρ.

Weak Attractive Interactions (e.g., van der Waals forces): Appear as spikes near the zero value of sign(λ₂)ρ. researchgate.net

Strong Repulsive Interactions (e.g., Steric Clashes): Appear as spikes in the positive value region of sign(λ₂)ρ. chemrxiv.org

For this compound, an RDG analysis would likely identify a significant intramolecular hydrogen bond between one of the amino group's hydrogen atoms and the oxygen of the nearby ethoxy group. This would be visualized as a distinct surface between the N-H and O atoms, corresponding to a strong attractive interaction. Additionally, weaker van der Waals interactions would be observed throughout the molecule, particularly between the propanone side chain and the aromatic ring.

Electron Localization Function (ELF) analysis provides a measure of the likelihood of finding an electron pair in a given region of a molecule. wikipedia.org ELF values range from 0 to 1. researchgate.net

High ELF values (approaching 1.0): Indicate regions of high electron localization, corresponding to covalent bonds, lone pairs, and atomic cores.

ELF value of 0.5: Represents a uniform electron gas, typical of delocalized metallic bonding.

Low ELF values: Indicate regions of low electron pair density between localization domains. malta-consolider.com

An ELF analysis of this compound would show distinct basins of high localization. Attractors would be found at the center of the C-C, C-H, C-N, C-O, and N-H covalent bonds. Separate, distinct basins would also be present for the lone pairs on the nitrogen and two oxygen atoms. The delocalized π-system of the phenyl ring would appear as a torus-shaped basin with a more moderate ELF value, distinguishing it from the highly localized σ-bonds. youtube.com

Illustrative RDG and ELF Findings

AnalysisMolecular RegionExpected Finding
RDG Between -NH₂ and -OC₂H₅Strong attractive interaction surface, indicating an intramolecular hydrogen bond.
RDG Between phenyl ring and propanone chainExtended, weak attractive surfaces, indicating van der Waals interactions.
RDG Within the aromatic ringA region of steric repulsion in the center of the ring (ring strain).
ELF N and O atomsDistinct basins with high ELF values (>0.85), corresponding to lone pairs.
ELF C-C, C-H, C-N, C-O, N-H bondsDisynaptic basins with high ELF values, confirming covalent bonds.
ELF Phenyl RingA continuous, torus-shaped basin with moderate ELF values, indicating π-electron delocalization.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, identifying transient intermediates, and calculating the energy barriers that govern reaction rates. acs.org A plausible reaction for this compound is the N-acylation of its primary amino group, for instance, with acetyl chloride. This reaction would form an amide, a fundamental transformation in organic chemistry. nih.govlibretexts.org

Elucidation of Reaction Pathways and Intermediates

The N-acylation reaction is expected to proceed through a nucleophilic addition-elimination mechanism. chemistrysteps.com Computational studies can map the potential energy surface for this transformation, identifying all stationary points (reactants, intermediates, transition states, and products).

The proposed pathway is as follows:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the lone pair of the amino nitrogen atom on the electrophilic carbonyl carbon of acetyl chloride. This is generally the rate-determining step. libretexts.org

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate. In this species, the former carbonyl carbon is sp³-hybridized, bonded to the oxygen (as an oxyanion), the chlorine, the methyl group, and the incoming amino group (which now carries a formal positive charge).

Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The electron pair from the negatively charged oxygen reforms the C=O double bond.

Elimination of Leaving Group: This reformation of the carbonyl group forces the expulsion of the best leaving group, the chloride ion (Cl⁻). This results in a protonated amide intermediate.

Deprotonation: In the final step, a base (such as another molecule of the amine reactant or a non-nucleophilic base added to the reaction) removes a proton from the positively charged nitrogen atom, yielding the neutral N-acetylated amide product and the corresponding protonated base.

Activation Energy Calculations

The activation energy (Eₐ) is the minimum energy required for a reaction to occur and corresponds to the energy difference between the reactants and the highest energy transition state along the reaction coordinate. acs.org Transition state theory allows for the calculation of these barriers.

For the N-acylation of this compound, the primary transition state (TS1) would be associated with the initial nucleophilic attack of the amine on acetyl chloride. Computational modeling of this transition state would show:

A partially formed N–C bond between the amine nitrogen and the carbonyl carbon.

A partially broken C=O π-bond, with negative charge beginning to accumulate on the oxygen atom.

The geometry around the carbonyl carbon would be distorted from trigonal planar towards tetrahedral.

The calculated energy of this transition state relative to the separated reactants provides the activation energy for the reaction. A lower activation energy implies a faster reaction rate. A second, typically much lower, energy barrier would be associated with the collapse of the tetrahedral intermediate. By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed.

Illustrative Reaction Energy Profile for N-Acylation

The following table provides a hypothetical energy profile for the reaction of this compound with acetyl chloride. Energies are relative to the reactants.

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Starting materials at ground state
Transition State 1 (TS1)+15.2Energy barrier for the nucleophilic attack (Activation Energy)
Tetrahedral Intermediate+2.5Unstable intermediate after nucleophilic attack
Transition State 2 (TS2)+4.0Energy barrier for the elimination of chloride
Products-25.0Final amide product and HCl (thermodynamically favorable)

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separations

Chromatography is a fundamental technique for separating components of a mixture. sepachrom.com For a compound like 1-(2-Amino-6-ethoxyphenyl)propan-2-one, various chromatographic methods are employed to assess its purity and resolve its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds. researchgate.netnih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for assessing the purity and quantifying this compound due to its ability to separate molecules based on hydrophobicity. thermofisher.com The ethoxyphenyl and propanone moieties provide sufficient non-polar character for retention on common stationary phases like C18 or C8.

The mobile phase composition, typically a gradient of an organic solvent (like acetonitrile) and an aqueous buffer, can be optimized to achieve efficient separation from impurities. thermofisher.com The inclusion of an acid modifier, such as formic acid or trifluoroacetic acid, helps to ensure consistent ionization of the amino group, leading to sharp and symmetrical peaks. Quantification is typically performed using an ultraviolet (UV) detector, leveraging the chromophoric phenyl ring for sensitive detection.

Table 1: Illustrative HPLC Method for Purity Analysis
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column providing good resolution for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure the analyte's amino group is consistently protonated.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent to elute the compound from the non-polar stationary phase.
Gradient 10% B to 90% B over 20 minA gradient elution is effective for separating compounds with a range of polarities, including potential impurities.
Flow Rate 1.0 mL/minA typical analytical flow rate that balances analysis time and separation efficiency.
Detection UV at 254 nmThe aromatic ring provides strong UV absorbance for sensitive detection.
Injection Volume 10 µLStandard volume for analytical HPLC.

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. nih.gov Due to the polar nature and low volatility of the amino group in this compound, direct GC analysis is challenging. Therefore, derivatization is a necessary prerequisite to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.com

Common derivatization strategies include silylation, which replaces the active hydrogen on the amino group with a nonpolar silyl (B83357) group (e.g., using MTBSTFA), or acylation. sigmaaldrich.com This process reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility and improving its chromatographic behavior, resulting in sharper peaks and better resolution. sigmaaldrich.com

Table 2: Representative GC Method Following Derivatization
ParameterConditionRationale
Derivatization Silylation with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).Forms stable TBDMS derivatives that are less sensitive to moisture and suitable for GC analysis. sigmaaldrich.com
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µmA non-polar column suitable for separating a wide range of derivatized organic compounds. mdpi.com
Carrier Gas Helium at 1 mL/minInert carrier gas providing good efficiency. dss.go.th
Temperature Initial 150°C, ramp to 280°C at 10°C/minA temperature program is essential to elute the derivatized compound and any related impurities effectively. dss.go.th
Injector Temp. 280°CEnsures rapid and complete volatilization of the derivatized sample. mdpi.com
Detector Flame Ionization Detector (FID)A universal and robust detector for organic compounds.

The structure of this compound contains a stereocenter, meaning it can exist as a pair of enantiomers. Distinguishing between these enantiomers is critical in pharmaceutical contexts, as they often exhibit different biological activities. nih.gov Chiral chromatography is the most effective method for separating and quantifying enantiomers. nih.gov

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely used and have proven effective for separating a broad range of chiral compounds, including amines. nih.govyakhak.org The separation is typically carried out in normal-phase mode, using a mobile phase consisting of an alkane (like hexane) and an alcohol modifier (like isopropanol). yakhak.org

Table 3: Example Chiral HPLC Method for Enantiomeric Separation
ParameterConditionRationale
Column Chiralpak® IA (or equivalent amylose-based CSP)Polysaccharide-based CSPs are highly versatile for the enantioseparation of various drug molecules. nih.govyakhak.org
Mobile Phase Hexane / Isopropanol (90:10, v/v)A common non-polar mobile phase for chiral separations on polysaccharide columns. yakhak.org
Flow Rate 1.0 mL/minStandard analytical flow rate. yakhak.org
Detection UV at 254 nmThe aromatic ring allows for straightforward UV detection of the separated enantiomers.
Column Temp. 25°CTemperature control is important for reproducible chiral separations.

Hyphenated Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a higher degree of specificity and sensitivity. For structural confirmation and analysis in complex matrices, techniques like GC-MS and LC-MS/MS are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of mass spectrometry. mdpi.com Following derivatization, GC-MS analysis of this compound can provide a mass spectrum for the derivatized molecule. The fragmentation pattern observed in the mass spectrum, typically generated by electron impact (EI) ionization, serves as a molecular fingerprint that can be used to confirm the identity of the compound. sigmaaldrich.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique for analyzing compounds in complex mixtures without the need for derivatization. nih.govnih.gov The analyte is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). In the mass spectrometer, a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (a technique known as Multiple Reaction Monitoring, or MRM), the compound can be quantified with high specificity, even at very low concentrations in complex matrices. researchgate.netmdpi.com

Table 4: Representative Mass Spectrometry Parameters
TechniqueParameterTypical Setting/ValueRationale
GC-MS Ionization ModeElectron Impact (EI), 70 eVStandard ionization method that produces reproducible fragmentation patterns for library matching and structural confirmation. dss.go.th
Mass AnalyzerQuadrupoleCommonly used for its robustness and reliability in routine analysis.
Expected Fragments[M-CH₃]⁺, [M-C₃H₆NO]⁺, etc.Fragmentation of the side chain and cleavage around the carbonyl and amino groups provide structural information.
LC-MS/MS Ionization ModeElectrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for polar molecules; the amino group is readily protonated in positive mode. nih.gov
Precursor Ionm/z 194.1 [M+H]⁺The mass of the protonated parent molecule.
Product IonsTo be determined experimentallyCharacteristic fragments resulting from the collision-induced dissociation of the precursor ion, used for selective detection in MRM mode.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment of each atom in the molecule.

¹H NMR (Proton NMR) : This technique identifies the different types of protons in the molecule. For this compound, distinct signals are expected for the aromatic protons, the ethoxy group protons (-OCH₂CH₃), the methylene (B1212753) protons adjacent to the carbonyl group, the methyl protons, and the amine (-NH₂) protons. The splitting patterns of these signals confirm the connectivity between adjacent protons.

¹³C NMR : This spectrum reveals the different types of carbon atoms. Unique signals will be present for the carbonyl carbon, the aromatic carbons, the carbons of the ethoxy group, and the carbons of the propanone backbone.

2D NMR : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between protons (COSY) and between protons and their directly attached carbons (HSQC), allowing for a complete and unambiguous assignment of all signals and final confirmation of the molecular structure.

NMR is also highly effective for assessing purity by detecting signals from impurities and for monitoring the progress of a chemical reaction by observing the disappearance of reactant signals and the appearance of product signals over time.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Rationale
Aromatic CH 6.5 - 7.5 (multiplet)110 - 135Typical range for protons and carbons in a substituted benzene (B151609) ring.
-OCH₂CH₃ ~4.0 (quartet)~64Protons and carbon of a methylene group attached to an oxygen atom.
-OCH₂CH₃ ~1.4 (triplet)~15Protons and carbon of a terminal methyl group in an ethyl chain.
-CH₂-CO ~3.6 (singlet)~50Methylene group adjacent to a carbonyl.
-COCH₃ ~2.1 (singlet)~30Methyl group adjacent to a carbonyl.
-NH₂ Variable, broad singletN/AChemical shift is concentration and solvent dependent.
C=O N/A>200Ketone carbonyl carbons are characteristically downfield.

Note: These are theoretical predictions. Actual chemical shifts may vary based on solvent and other experimental conditions.

Method Development and Validation for Chemical Analysis

The robust detection and quantification of "this compound" are crucial for forensic, clinical, and research applications. As a substituted cathinone (B1664624) derivative, the analytical methodologies for this compound are developed and validated in line with the stringent requirements for novel psychoactive substances (NPS). The primary analytical techniques employed for the identification and quantification of such compounds are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). tandfonline.comresearchgate.net These methods offer high sensitivity and selectivity, which are essential for the analysis of trace amounts of the substance in complex matrices. sciex.com

Method development for "this compound" would typically involve the optimization of chromatographic conditions to achieve adequate separation from potential isomers and other co-eluting substances. For LC-MS/MS, this includes the selection of an appropriate column, mobile phase composition, and gradient elution profile. mdpi.com For GC-MS, optimization of the temperature program and carrier gas flow rate is critical. researchgate.net The mass spectrometric parameters, such as ionization source settings and collision energies for MS/MS transitions, are fine-tuned to ensure optimal sensitivity and specificity for the target analyte. nih.gov

The validation of the developed analytical method is performed in accordance with international guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the reliability and accuracy of the results. rsc.orgwjarr.com The key validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). wjarr.comnih.gov

Specificity is established by demonstrating that the method can unequivocally detect and quantify "this compound" in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. wjarr.com This is typically achieved by analyzing blank matrix samples and spiked samples to ensure no interferences are observed at the retention time of the analyte.

Linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. wjarr.com A calibration curve is constructed by analyzing a series of standards of known concentrations. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1. nih.gov

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies, where the analyte is spiked into a blank matrix at different concentration levels. The percentage recovery of the analyte is then calculated. nih.gov

Precision of the analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. wjarr.com It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. wjarr.com

Below are representative data tables illustrating the typical validation parameters for a hypothetical LC-MS/MS method developed for the quantification of "this compound" in a biological matrix.

Table 1: Linearity and Range

Concentration (ng/mL)Mean Peak Area (n=3)
115,234
578,945
10155,678
50765,432
1001,534,876
Linear Range 1 - 100 ng/mL
Correlation Coefficient (r²) 0.9995
Regression Equation y = 15321x + 123

Table 2: Accuracy and Precision

Spiked Concentration (ng/mL)Measured Concentration (Mean ± SD, n=6)Recovery (%)RSD (%) (Repeatability)
54.9 ± 0.398.06.1
2525.8 ± 1.2103.24.7
7573.5 ± 3.198.04.2

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (ng/mL)
Limit of Detection (LOD)0.5
Limit of Quantification (LOQ)1.0

Future Research Trajectories and Methodological Advancements

Exploration of Novel Synthetic Methodologies

Modern organic synthesis provides a vast toolkit for the construction of complex molecules, moving beyond classical methods to offer greater efficiency, selectivity, and sustainability. thepharmajournal.com For a target such as 1-(2-Amino-6-ethoxyphenyl)propan-2-one, several advanced synthetic strategies could be explored.

Cross-Coupling Reactions: Transition-metal catalysis is a pillar of contemporary organic synthesis. thepharmajournal.com A potential strategy could involve a photoredox, nickel, and phosphoranyl radical synergistic cross-electrophile coupling of an appropriately substituted aromatic carboxylic acid with an organobromide. nih.gov This method allows for the direct synthesis of highly functionalized ketones from abundant feedstock chemicals, complementing traditional approaches like the Weinreb ketone synthesis. nih.gov

One-Pot Transformations: Recent breakthroughs have enabled the conversion of aromatic ketones into other valuable compounds through one-pot processes. azom.comsciencedaily.com For instance, a recently developed method transforms aromatic ketones into versatile aromatic esters via a sequential Claisen and retro-Claisen process, which can then react with a variety of nucleophiles. sciencedaily.com While this is a transformation of a ketone, the principles of developing versatile one-pot reactions could be applied to the synthesis of the target molecule itself, improving step-economy.

Biocatalysis: Enzymes offer remarkable chemo-, regio-, and stereoselectivity under mild conditions. researchgate.netnih.gov For the synthesis of chiral alcohols from prochiral ketones, ketone reductases (KREDs) have been successfully employed on an industrial scale. acs.org While the target molecule is a ketone, biocatalytic methods could be envisioned for precursor synthesis or for stereoselective transformations of the ketone moiety in subsequent steps.

Synthetic Approach Description Potential Advantages Key Intermediates/Starting Materials
Photoredox/Nickel Dual CatalysisCross-electrophile coupling of an aromatic acid and an organic bromide. nih.govHigh functional group tolerance; avoids pre-activated carbonyls or organometallics. nih.gov2-Amino-6-ethoxybenzoic acid, a propan-2-one equivalent organohalide.
Deacylative Cross-CouplingModification of a precursor aromatic ketone to introduce desired functionality.Utilizes readily available ketone starting materials. nih.govA precursor aryl methyl ketone.
Biocatalytic SynthesisUse of enzymes to perform key transformations with high stereoselectivity. acs.orgnih.govGreen chemistry principles, high enantiomeric excess.Prochiral precursors for enzymatic resolution or reduction.

An interactive data table comparing potential novel synthetic methodologies.

Application of Machine Learning and AI in Structure Elucidation and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid prediction of reaction outcomes and aiding in the complex task of structure elucidation. eurekalert.org

Reaction Prediction: For a novel synthesis, ML models can predict the most likely products, yields, and optimal reaction conditions. acs.orgresearchgate.netacs.org Neural network-based models trained on vast reaction databases can propose suitable catalysts, solvents, and temperatures for a given transformation. acs.org This predictive power minimizes trial-and-error experimentation, saving time and resources. For instance, AI tools can now reliably predict the correct solvent for a wide range of organic reactions with high accuracy. ibm.com

Structure Elucidation: Determining the correct molecular structure is a critical and challenging step. frontiersin.orgsemanticscholar.org ML frameworks can now predict a molecule's structure and substructures directly from its 1D NMR spectra (¹H and/or ¹³C) without prior knowledge of the molecular formula. themoonlight.ioacs.org These models often use a multitask approach, combining convolutional neural networks (CNNs) to process the spectral data and transformer architectures to assemble molecular fragments. themoonlight.ioacs.org For a newly synthesized compound like this compound, such a tool could provide a ranked list of the most probable structures, which can be compared against other analytical data for confirmation. mdpi.com

AI/ML Application Methodology Expected Outcome for Target Compound Reported Accuracy (General)
Reaction Condition PredictionNeural network trained on patent databases (e.g., Reaxys). acs.orgSuggestion of optimal catalyst, solvent(s), and temperature for synthesis.Top-10 accuracy for individual species reaching 80–90%. acs.org
NMR Spectra PredictionGraph Neural Networks (GNNs) or DFT-based calculations. frontiersin.orgchemaxon.comGeneration of a theoretical NMR spectrum to compare with experimental data.Mean Average Errors (MAE) as low as 1.26 ppm for ¹³C and 0.16 ppm for ¹H. frontiersin.org
Structure Elucidation from SpectraMultitask deep learning (CNNs + Transformers). themoonlight.ioacs.orgDirect prediction of the molecular connectivity from experimental ¹H and ¹³C NMR data.Correct structure within the top 15 predictions in ~70% of cases for complex molecules. acs.org

An interactive data table summarizing the application of AI and machine learning in the study of the target compound.

Development of Advanced Spectroscopic and Computational Models

The characterization of a novel organic compound relies on a suite of spectroscopic techniques, with their power amplified by modern computational models. ijpsjournal.comrroij.combritannica.com

Advanced Spectroscopy: The fundamental toolkit for structure elucidation includes Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). ijpsjournal.comsydney.edu.au

NMR Spectroscopy provides the most detailed information about the carbon-hydrogen framework. rroij.combritannica.com For this compound, ¹H and ¹³C NMR would be essential to confirm the connectivity of the aromatic ring, the ethoxy group, the amino group, and the propanone side chain.

IR Spectroscopy is invaluable for identifying functional groups. rroij.com A strong absorption in the 1650-1800 cm⁻¹ region would indicate the ketone's carbonyl stretch.

Mass Spectrometry determines the molecular weight and fragmentation patterns, which can confirm the molecular formula. rroij.comsydney.edu.au High-resolution mass spectrometry (HRMS) can provide the exact mass to further validate the elemental composition. ijpsjournal.com

Computational Modeling: Quantum chemical calculations, particularly Density Functional Theory (DFT), are increasingly used to predict spectroscopic properties. rsc.orggithub.io By calculating the NMR chemical shifts for a proposed structure, chemists can compare the theoretical spectrum with the experimental one. rsc.org This synergy is powerful for distinguishing between possible isomers or confirming a complex structure. Recent benchmarks show that with the right functional and basis set, DFT can predict ¹H NMR shifts with a mean absolute error of less than 0.1 ppm. github.io

Spectroscopic Technique Expected Observation for this compound
¹H NMR Signals corresponding to aromatic protons, ethoxy group (-OCH₂CH₃), amino group (-NH₂), and propanone side chain (-CH₂C(O)CH₃).
¹³C NMR Resonances for aromatic carbons, ethoxy carbons, and the propanone carbons, including a characteristic downfield signal for the carbonyl carbon (>190 ppm).
IR Spectroscopy Strong C=O stretch (ketone), N-H stretches (primary amine), C-O stretches (ether), and aromatic C-H and C=C bands.
Mass Spectrometry (EI) A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragment ions.

An interactive data table of expected spectroscopic data for the target compound.

Integration of Multidisciplinary Approaches in Organic Synthesis and Characterization

Automated Synthesis Platforms: The development of automated synthesis platforms, sometimes described as "molecular vending machines," can dramatically increase the efficiency of producing and testing new molecules. nih.govcognit.ca These systems can perform parallel synthesis of dozens or hundreds of compounds, followed by automated workup and purification. cognit.ca For a novel scaffold like this compound, such platforms could be used to rapidly generate a library of analogs for structure-activity relationship (SAR) studies in drug discovery. geneonline.comnih.gov

Closed-Loop Discovery: The ultimate integration involves creating a "closed-loop" system where AI designs novel molecules, an automated platform synthesizes them, high-throughput screening tests their properties, and the results are fed back to the AI to inform the next design cycle. chemicalindustryjournal.co.uk This autonomous approach to discovery could rapidly explore the chemical space around the target compound to identify molecules with desired properties.

Chemo-Enzymatic Synthesis: Combining the strengths of traditional chemical synthesis with the selectivity of biocatalysis offers powerful and sustainable synthetic routes. acs.org A multi-step synthesis could employ robust chemical reactions for core structure assembly and then use enzymes for challenging steps like introducing chirality or performing late-stage functionalization. nih.gov

This multidisciplinary vision, combining predictive computational tools with automated, high-throughput experimental validation, represents the future trajectory for chemical research and the exploration of novel compounds.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Amino-6-ethoxyphenyl)propan-2-one, and how can reaction efficiency be monitored?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution of a pre-functionalized aryl ring. For example, introducing the ethoxy and amino groups on the phenyl ring prior to ketone formation ensures regioselectivity. Reaction efficiency is monitored using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to track intermediate formation. Yield optimization may involve varying solvents (e.g., dichloromethane for acylation) and catalysts (e.g., AlCl₃). Post-synthesis, purity is assessed via melting point analysis and nuclear magnetic resonance (NMR) spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR identify the aromatic proton environment, ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂), and ketone carbonyl (δ ~200–210 ppm in ¹³C).
  • Infrared (IR) Spectroscopy : Confirms the ketone group (C=O stretch ~1700–1750 cm⁻¹) and amine N-H stretches (~3300–3500 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion ([M+H]⁺) and fragments, corroborating the molecular formula (e.g., C₁₁H₁₅NO₂).
    Cross-referencing with analogs like 1-(2,4-dimethoxyphenyl)propan-2-one (boiling point: 170–175°C at 20 mmHg) ensures consistency in spectral interpretation .

Q. How can solubility and stability be evaluated for this compound under experimental conditions?

  • Methodological Answer : Solubility is tested in polar (e.g., ethanol, DMSO) and nonpolar solvents (e.g., hexane) using UV-Vis spectroscopy to quantify saturation points. Stability studies involve accelerated degradation under varying pH, temperature, and light exposure. HPLC monitors decomposition products, while differential scanning calorimetry (DSC) assesses thermal stability. For analogs like 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-2-one, stability in aqueous buffers (pH 2–12) is critical for biological assays .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s electron density, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential. Software like Gaussian or ORCA simulates reaction pathways, such as ketone reduction or amine protonation. QSPR (Quantitative Structure-Property Relationship) models correlate substituent effects (e.g., ethoxy vs. methoxy groups) with properties like logP or pKa. Validation against experimental data (e.g., NMR chemical shifts) ensures accuracy .

Q. What strategies resolve contradictions in spectral data during structure elucidation?

  • Methodological Answer : Discrepancies in NMR or IR data may arise from tautomerism, impurities, or crystallographic disorder. Strategies include:
  • 2D NMR Techniques : HSQC and HMBC resolve ambiguous proton-carbon correlations.
  • X-ray Crystallography : Single-crystal analysis (using SHELX software) provides unambiguous bond lengths and angles. For example, SHELXL refines structures against high-resolution data, addressing disorder in aromatic rings .
  • Comparative Analysis : Cross-checking with structurally similar compounds (e.g., 1-(3,4-dimethoxyphenyl)propan-2-one) identifies consistent spectral patterns .

Q. How is the crystal structure of this compound determined, and what challenges arise during refinement?

  • Methodological Answer : Single crystals are grown via slow evaporation (e.g., in ethanol/water). Data collection uses a diffractometer with Mo-Kα radiation. SHELX programs process the
  • SHELXD : Solves the phase problem via direct methods.
  • SHELXL : Refines the structure, addressing challenges like twinning or low-resolution data.
    For example, analogs like 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-2-one show hydrogen-bonding networks that stabilize the crystal lattice. Thermal displacement parameters (ADPs) are adjusted to account for dynamic disorder .

Q. What experimental designs are used to assess the compound’s biological activity?

  • Methodological Answer :
  • Antimicrobial Assays : Broth microdilution (MIC/MBC) tests against Gram-positive/negative bacteria.
  • Antioxidant Screening : DPPH radical scavenging assays quantify IC₅₀ values.
  • Cytotoxicity Studies : MTT assays on human cell lines (e.g., HEK-293) evaluate selectivity.
    Structure-activity relationships (SAR) compare derivatives (e.g., varying substituents on the phenyl ring) to identify pharmacophores. For instance, replacing ethoxy with hydroxyl groups may enhance antioxidant activity .

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